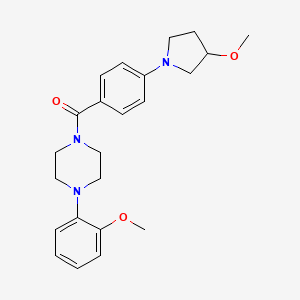![molecular formula C14H25N3O11 B2740068 2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 230286-11-0](/img/structure/B2740068.png)
2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C14H25N3O11 and its molecular weight is 411.364. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
Research on compounds related to the given chemical structure has led to advancements in synthetic chemistry. For example, Friedrich et al. (2003) detailed the synthesis of derivatives of 2-(Hydroxymethyl)propane-1,2,3-triol (Isoerythritol) with up to four separately addressable functionalities, showcasing the versatility in accessing multifunctional compounds for further chemical modifications Friedrich, Savchenko, Wächtler, & Meijere, 2003. Such methodologies are crucial for creating complex molecules with specific properties, indicating the potential for generating related compounds with the given structure.
Material Science Applications
Compounds with functionalities similar to the query compound have been investigated for their material properties. For instance, Meng et al. (1996) explored azo polymers for reversible optical storage, revealing the importance of cooperative motion of polar side groups in amorphous polymers Meng, Natansohn, Barrett, & Rochon, 1996. This research highlights the potential of using derivatives of the query compound in developing new materials with unique optical properties.
Pharmacological and Biological Applications
Although excluding information related to drug use, dosage, and side effects, it's worth noting the computational study by Muthusamy & Krishnasamy (2016) on a structurally similar compound. This study focused on the role of a complex carbohydrate in regulating blood glucose levels, employing reverse pharmacophore mapping to identify potential targets for diabetes management Muthusamy & Krishnasamy, 2016. While this research is centered on pharmacological targets, it underscores the broader utility of such compounds in biochemical research, particularly in understanding molecular interactions and mechanisms.
Environmental Degradation Studies
Research into the environmental degradation of cyclic ethers, closely related to the query compound, has provided insights into bioremediation strategies. Mahendra et al. (2007) identified intermediates in the in vivo oxidation of 1,4-dioxane by monooxygenase-containing bacteria, offering a pathway that could potentially apply to similar compounds Mahendra, Petzold, Baidoo, Keasling, & Alvarez-Cohen, 2007. This study is pivotal for environmental chemistry, highlighting the microbial degradation of complex ethers and their potential removal from contaminated sites.
properties
IUPAC Name |
2-[6-(2-azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O11/c15-17-16-1-2-25-13-11(24)9(22)12(6(4-19)27-13)28-14-10(23)8(21)7(20)5(3-18)26-14/h5-14,18-24H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQOAPBBNHAZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


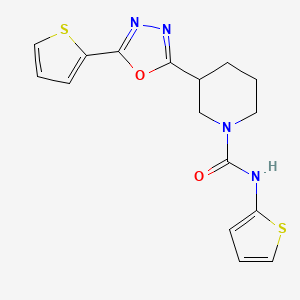

![N-[4-[3-(Methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2739989.png)

![2-(4-Chloro-3-methylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2739995.png)

![N-[Cyclopropyl-(4-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2740001.png)
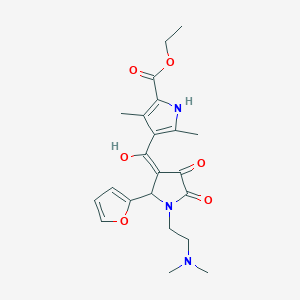
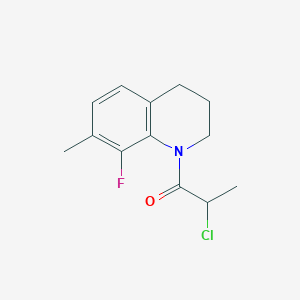
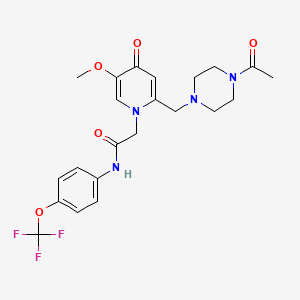

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2740007.png)
